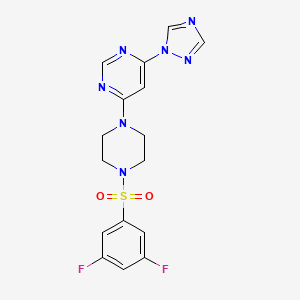

4-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Description

This compound features a pyrimidine core substituted with a 1H-1,2,4-triazole group at position 6 and a 3,5-difluorophenyl-sulfonyl-piperazine moiety at position 2. The 3,5-difluorophenyl group may enhance lipophilicity and membrane permeability, while the sulfonyl-piperazine linker contributes to solubility and binding interactions with biological targets .

Properties

IUPAC Name |

4-[4-(3,5-difluorophenyl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N7O2S/c17-12-5-13(18)7-14(6-12)28(26,27)24-3-1-23(2-4-24)15-8-16(21-10-20-15)25-11-19-9-22-25/h5-11H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUPLZSCKSODMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)S(=O)(=O)C4=CC(=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 1,3-dicarbonyl compounds and amidines under acidic or basic conditions.

Introduction of the Triazole Group: The 1H-1,2,4-triazole moiety is often introduced via a cyclization reaction involving hydrazine derivatives and nitriles.

Sulfonylation: The 3,5-difluorophenyl group is sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

Piperazine Coupling: The final step involves coupling the sulfonylated intermediate with piperazine under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. For example:

Chlorination occurs via phosphorus oxychloride-mediated activation, while amination proceeds under nucleophilic attack by ammonia . The 6-(1H-1,2,4-triazol-1-yl) group directs substitution to the 2- and 4-positions of the pyrimidine ring.

Hydrolysis of the Sulfonamide Group

The 3,5-difluorophenylsulfonyl-piperazine moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reaction Pathway | Key Intermediate/Product |

|---|---|---|

| 6M HCl, reflux | Cleavage of sulfonamide bond | Piperazine + 3,5-difluorobenzenesulfonic acid |

| NaOH (aq), 80°C | Base-catalyzed hydrolysis | Sodium sulfonate + piperazine derivative |

Hydrolysis rates depend on the electronic effects of the 3,5-difluorophenyl group, which enhances electrophilicity at the sulfur center.

Functionalization of the Triazole Moiety

The 1H-1,2,4-triazol-1-yl group participates in cycloadditions and alkylation:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Huisgen Cycloaddition | Cu(I), terminal alkyne | 1,2,3-Triazole-linked conjugate |

| Alkylation | R-X, K₂CO₃, DMF | N-Alkylated triazole derivative |

The triazole’s N1 position is preferentially alkylated due to its higher nucleophilicity compared to N2 and N4 .

Piperazine Ring Reactivity

The piperazine nitrogen undergoes nucleophilic substitution or coordination:

| Reaction Type | Example | Outcome |

|---|---|---|

| Alkylation | CH₃I, DIPEA, CH₂Cl₂ | Quaternary ammonium salt formation |

| Metal Coordination | Pd(II)/Cu(I) catalysts | Chelation complexes |

Piperazine’s secondary amines facilitate ligand-metal interactions, enabling catalytic applications .

Cross-Coupling Reactions

The pyrimidine and triazole groups enable Pd-catalyzed couplings:

| Reaction | Conditions | Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Biarylpyrimidine derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated triazole analogs |

These reactions are critical for modifying the compound’s pharmacological profile .

Key Data Table: Comparative Reactivity of Functional Groups

| Functional Group | Relative Reactivity (Scale: 1–5) | Dominant Reaction Type |

|---|---|---|

| Pyrimidine C-2 Position | 4 | Nucleophilic substitution |

| Sulfonamide S-N Bond | 3 | Hydrolysis |

| Triazole N1 Position | 5 | Alkylation/Cycloaddition |

| Piperazine N-H | 2 | Alkylation/Coordination |

Mechanistic Insights

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Core : This is achieved through condensation reactions involving appropriate precursors.

- Introduction of the Triazole Group : Cyclization reactions with hydrazine derivatives are used to incorporate the triazole moiety.

- Sulfonylation : The 3,5-difluorophenyl group is added using sulfonyl chlorides.

- Piperazine Coupling : The final step involves nucleophilic substitution to attach the piperazine moiety .

Medicinal Chemistry

This compound has garnered attention for its potential as a therapeutic agent. The structural features suggest it could interact with specific biological targets, making it a candidate for drug development against various diseases.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The introduction of the triazole and pyrimidine rings may enhance this activity by interacting with microbial enzymes or receptors .

- Enzyme Inhibition : The sulfonyl group may facilitate strong interactions with active sites of enzymes, inhibiting their activity and modulating biological pathways .

Biological Research

The compound's unique structure allows for exploration in various biological contexts:

- Receptor Modulation : Its design enables potential modulation of receptor activity, which could be significant in developing treatments for conditions like depression or anxiety .

- Targeted Drug Delivery : The combination of piperazine and triazole rings may allow for selective targeting in drug delivery systems, enhancing therapeutic efficacy while minimizing side effects .

Industrial Applications

Beyond medicinal uses, this compound can serve as a precursor in the synthesis of other valuable chemicals and materials:

- Material Science : Its unique chemical structure could be utilized in developing new materials with specific properties, such as enhanced thermal stability or electrical conductivity .

- Organic Synthesis : As a versatile intermediate in organic synthesis, it can facilitate the creation of more complex molecules with desired functionalities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various piperazine derivatives, including those similar to 4-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperazine ring can enhance antimicrobial efficacy.

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the enzyme inhibition potential of compounds containing triazole and pyrimidine structures. The study found that these compounds could effectively inhibit specific kinases involved in cancer progression. The sulfonamide functionality was critical for binding affinity and specificity.

Mechanism of Action

The mechanism of action of 4-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group could form strong interactions with amino acid residues in the active site of enzymes, while the triazole and pyrimidine rings could enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-Triazole Scaffolds

Several analogues share the pyrimidine-triazole core but differ in substituents:

- 4-(1H-1,2,4-triazol-1-yl)-6-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)pyrimidine ():

This compound replaces the 3,5-difluorophenyl group with a trimethylpyrazole-sulfonyl moiety. The bulkier pyrazole substituent may reduce metabolic stability compared to the difluorophenyl group in the target compound . - Compounds 4i and 4j (): These derivatives incorporate coumarin and tetrazole groups instead of sulfonyl-piperazine.

Functional Analogues with Triazole-Sulfonamide Motifs

- Pharmacopeial Compounds d and e ():

These feature triazole and dioxolan-phenyl-sulfonyl groups linked to piperazine. Their antifungal activity against Candida spp. (MIC: 0.5–2 µg/mL) suggests the target compound may share similar efficacy due to its triazole-sulfonamide pharmacophore . - B.1.53 and B.1.54 (): Agricultural triazole fungicides (e.g., tebuconazole) share the 1,2,4-triazole group but lack the pyrimidine core.

Antimicrobial Activity Comparison

Key Research Findings and Mechanistic Insights

- Triazole Role: The 1,2,4-triazole group in the target compound likely inhibits fungal lanosterol 14α-demethylase (CYP51), similar to clinical azoles like fluconazole .

- Sulfonamide Impact : The 3,5-difluorophenyl-sulfonyl group may enhance binding to hydrophobic pockets in target enzymes, as seen in sulfonamide-based kinase inhibitors .

- Synergistic Effects : Pyrimidine-triazole hybrids (e.g., ) demonstrate synergistic effects in dual-targeting therapies, suggesting the target compound could be optimized for multitarget applications .

Biological Activity

4-(4-((3,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine (CAS No. 1798487-88-3) is a synthetic compound characterized by a complex structure that includes a piperazine ring and triazole-pyrimidine moieties. Its unique chemical composition suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 407.4 g/mol. The presence of the 3,5-difluorophenyl group is notable for influencing the compound's lipophilicity and metabolic stability, which may enhance its efficacy as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅F₂N₇O₂S |

| Molecular Weight | 407.4 g/mol |

| CAS Number | 1798487-88-3 |

The biological activity of the compound is hypothesized to arise from its interaction with specific enzymes or receptors. The sulfonyl group can form strong interactions with amino acids in enzyme active sites, while the triazole and pyrimidine rings may enhance binding affinity through π-π interactions or hydrogen bonding. This multifaceted interaction profile suggests potential applications in enzyme inhibition or receptor modulation.

Antimicrobial Activity

Research indicates that compounds similar to 4-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing piperazine and sulfonamide functionalities demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's structural features suggest potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are critical in treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have demonstrated significant inhibitory activity against urease and AChE, indicating that this compound could also share these properties .

Neuroprotective Effects

Recent studies on triazole-pyrimidine hybrids have highlighted their neuroprotective and anti-inflammatory properties. Such compounds have been shown to inhibit nitric oxide production and reduce apoptosis markers in neuronal cell models . This suggests that 4-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine may have similar beneficial effects on neuroprotection.

Case Studies

Case Study 1: Antibacterial Screening

In a comparative study involving various synthesized compounds with piperazine moieties, it was found that several derivatives exhibited strong antibacterial activity against Escherichia coli and Staphylococcus aureus. The structure-activity relationship indicated that the presence of the sulfonamide group significantly enhanced antibacterial efficacy .

Case Study 2: Neuroprotective Properties

A series of triazole-pyrimidine compounds were evaluated for their neuroprotective effects in vitro. Among them, specific derivatives showed reduced expression of apoptosis markers in human neuronal cells after exposure to stress conditions. This suggests a promising avenue for further research into the neuroprotective potential of related compounds .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 4-(4-((3,5-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine to minimize impurities?

- Methodological Answer : Employ a hybrid approach combining computational reaction path searches (quantum chemical calculations) and statistical Design of Experiments (DoE) to narrow optimal reaction conditions. For example, use quantum mechanics/molecular mechanics (QM/MM) simulations to identify energetically favorable pathways and DoE to systematically vary parameters like temperature, solvent polarity, and catalyst loading . This reduces trial-and-error experimentation and enhances yield while mitigating side reactions.

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Prioritize high-resolution mass spectrometry (HRMS) for molecular weight validation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D COSY/HSQC) for elucidating substituent positions, and X-ray crystallography for confirming stereochemistry. For sulfonyl and triazole moieties, Fourier-transform infrared spectroscopy (FTIR) can validate functional groups . Purity assessment via HPLC with UV detection is essential, referencing pharmacopeial standards for validation .

Q. How should initial biological activity assays be designed for this compound?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based or radiometric assays) targeting plausible biological targets (e.g., kinases or receptors where piperazine-sulfonyl derivatives are known to act). Use dose-response curves (IC₅₀ determination) and include positive/negative controls. For cytotoxicity, employ cell viability assays (MTT or resazurin) across multiple cell lines .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity and selectivity for target proteins?

- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to screen against protein databases, followed by molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability. Quantum mechanical calculations (DFT) can refine intermolecular interactions, such as hydrogen bonding with the triazole ring or π-π stacking with aromatic residues . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer : Apply multi-variate statistical analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., solvent effects, assay pH). Cross-validate results using orthogonal assays (e.g., SPR vs. enzymatic activity). Integrate experimental data into computational models to refine structure-activity relationship (SAR) hypotheses. For instance, discrepancies in IC₅₀ values across assays may arise from off-target interactions, which can be probed via kinome-wide profiling .

Q. What strategies improve metabolic stability of this compound in preclinical studies?

- Methodological Answer : Focus on SAR-driven modifications, such as introducing electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism at the pyrimidine ring. Use in vitro microsomal stability assays (human/rodent liver microsomes) to identify metabolic hotspots. Deuterium incorporation at labile C-H bonds can prolong half-life, guided by mass spectrometry fragmentation patterns .

Q. How can reaction fundamentals inform scalable synthesis in flow reactors?

- Methodological Answer : Utilize continuous-flow systems with immobilized catalysts to enhance reproducibility. Optimize residence time and mixing efficiency using computational fluid dynamics (CFD). For the sulfonylation step, monitor heat dissipation to prevent decomposition. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates in real-time, reducing purification bottlenecks .

Data Management and Safety

Q. What protocols ensure safe handling of this compound given its reactive substituents?

- Methodological Answer : Implement glove-box techniques for moisture-sensitive steps (e.g., sulfonylation). Use inert atmospheres (N₂/Ar) during reactions involving triazole rings. Follow OSHA-compliant guidelines for fluorinated compounds, including fume hood use and PPE (nitrile gloves, safety goggles). For storage, maintain anhydrous conditions at –20°C in amber vials to prevent photodegradation .

Q. How should researchers document and archive experimental data for reproducibility?

- Methodological Answer : Adopt electronic lab notebooks (ELNs) with metadata tagging for reaction conditions, characterization data, and assay results. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Reference CRDC classifications (e.g., RDF2050112 for reactor design) to align with institutional frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.